molecular formula C10H12O4 B13531576 2-(3,4-Dihydroxyphenyl)butanoic acid CAS No. 270081-89-5

2-(3,4-Dihydroxyphenyl)butanoic acid

Cat. No.: B13531576
CAS No.: 270081-89-5
M. Wt: 196.20 g/mol
InChI Key: LWCJACWLXCFPPW-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)butanoic acid is an organic compound that belongs to the class of phenolic acids. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further connected to a butanoic acid chain. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae . This method yields the desired product with a moderate yield of around 52%.

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical synthesis techniques. These methods often employ catalysts and specific reaction conditions to optimize the yield and purity of the final product. detailed industrial production methods are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may interact with enzymes and receptors involved in metabolic processes, thereby influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroxyphenyl)butanoic acid is unique due to its specific butanoic acid chain, which distinguishes it from other similar compounds

Properties

CAS No.

270081-89-5

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H12O4/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7,11-12H,2H2,1H3,(H,13,14)

InChI Key

LWCJACWLXCFPPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)O)C(=O)O

Origin of Product

United States

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